molecular formula C13H13ClN4O2 B2416639 N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1323657-88-0

N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2416639
CAS RN: 1323657-88-0
M. Wt: 292.72
InChI Key: HJACHSSLTNFEGH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received FDA approval in 2015.

Scientific Research Applications

Antibacterial Activity

Research shows that derivatives of azetidine, similar to N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, possess potential antibacterial properties. For instance, a study by Desai et al. (2008) synthesized compounds related to azetidine and evaluated their antibacterial activity against gram-positive and gram-negative bacteria, displaying moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimycobacterial Screening

Nayak et al. (2016) conducted a study synthesizing and characterizing various amide derivatives, including those similar to the specified azetidine compound, and found significant antitubercular activities against Mycobacterium tuberculosis, identifying promising molecules for drug development (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Positive Allosteric Modulators in Neuropharmacology

A novel series of aryl azetidinyl oxadiazoles, akin to the compound , have been identified as mGluR5 positive allosteric modulators, with implications in neuropharmacological research. These studies conducted by Packiarajan et al. (2012) highlight the fine line between positive and negative allosteric modulation in such compounds (Packiarajan, Ferreira, Hong, White, Chandrasena, Pu, Brodbeck, & Robichaud, 2012).

Anticancer Evaluation

Research conducted by Ravinaik et al. (2021) involved the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines. This indicates potential applications of similar compounds in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, displaying good nematocidal activity. This research suggests the potential use of related compounds in agricultural or pest control applications (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-8-15-12(20-17-8)9-6-18(7-9)13(19)16-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJACHSSLTNFEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

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